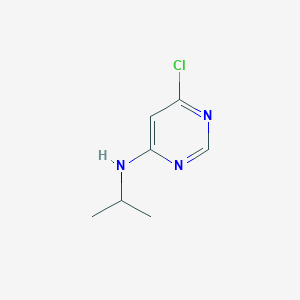
Ethyl 1-(aminomethyl)cyclopentanecarboxylate
Vue d'ensemble
Description
Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known by its IUPAC name, ethyl 1-(aminomethyl)cyclopentane-1-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is 1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5), an aminomethyl group (NH2CH2), and a cyclopentanecarboxylate group (C5H9CO2).Physical And Chemical Properties Analysis
Ethyl 1-(aminomethyl)cyclopentanecarboxylate has a molecular weight of 171.24 . It is a liquid at room temperature . The compound should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Stereosiomeric Compounds : Ethyl 2-isothiocyanato-1-cyclopentanecarboxylates were prepared from alicyclic ethyl 2-amino-1-carboxylates, leading to compounds useful for further chemical transformations. This study highlights the versatility of such compounds in synthesizing stereoisomeric entities with potential applications in creating biologically active molecules (Palkó et al., 2000).
Functionalized Stable Phosphorus Ylides Production : Demonstrates the reaction of ethyl 2-oxo-1-cyclopentanecarboxylate with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine, leading to stable phosphorus ylides. These ylides are precursors to cyclobutene derivatives, indicating their significance in synthetic organic chemistry (Asghari et al., 2008).
Polymer Chemistry and Enzymatic Catalysis
- Oligomerization Using Enzymatic Catalysis : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. The oligomerization, conducted in the presence of cyclodextrine, showcases the compound's utility in polymer chemistry and the synthesis of cross-linked polymers (Pang et al., 2003).
Advanced Synthesis Techniques
- Synthesis of S1P1 Receptor Agonists : The scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate were detailed, showing the compound's relevance in the synthesis of S1P1 receptor agonists. This underscores its potential in medicinal chemistry research (Wallace et al., 2009).
Enzyme Activity and Metabolite Analysis
- Ethylene Biosynthesis : A comprehensive protocol was developed for analyzing metabolites and enzyme activities related to ethylene biosynthesis. Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivatives play a role in the synthesis and study of ethylene, a crucial plant hormone, demonstrating the compound's importance in plant biology research (Bulens et al., 2011).
Safety And Hazards
The compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUKXMNTGXTIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618701 | |
| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(aminomethyl)cyclopentanecarboxylate | |
CAS RN |
99065-34-6 | |
| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

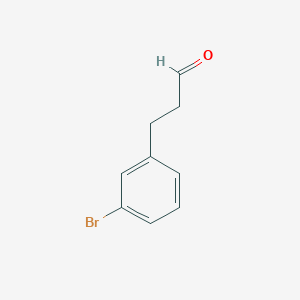
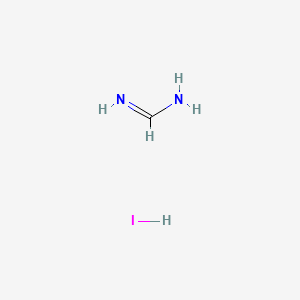
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
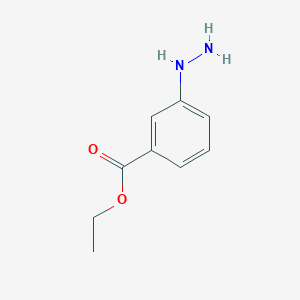
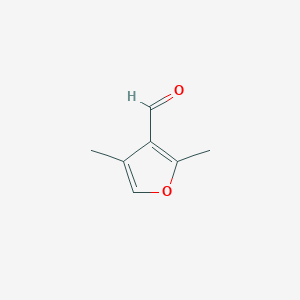

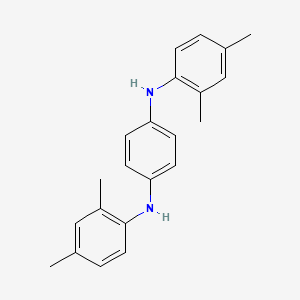
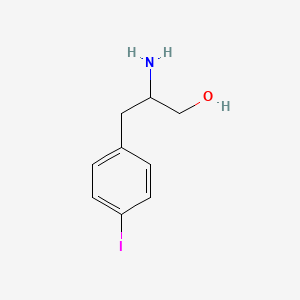
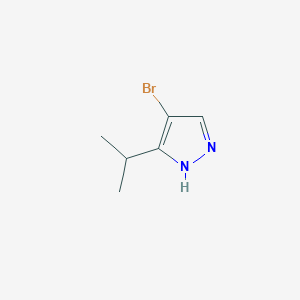
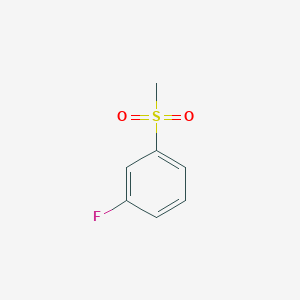
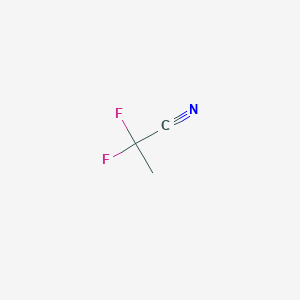
![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
